phosphotyrosyl phosphatase activator

Structural biology Protein engineering X-ray crystallography

Genuine PTPA protein is indispensable for dissecting PP2A's phosphotyrosine-specific functions. Unlike SMAPs or B subunits, PTPA uniquely binds the PP2A A‑C dimer and employs its composite ATPase activity to trigger a conformational shift that dramatically and specifically enhances phosphotyrosine phosphatase activity while suppressing phosphoserine/threonine activity. This ATP‑dependent chaperone is essential for in vitro PP2A holoenzyme reconstitution, complementation studies in cancer models harboring PPP2R4 deletions, and high‑resolution co‑crystallography. Recombinant protein with verified purity; order now for reproducible results.

Molecular Formula C18H12N2OS2
Molecular Weight 0
CAS No. 156588-11-3
Cat. No. B1174774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephosphotyrosyl phosphatase activator
CAS156588-11-3
Synonymsphosphotyrosyl phosphatase activator
Molecular FormulaC18H12N2OS2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphotyrosyl Phosphatase Activator (PTPA, CAS 156588-11-3): Essential PP2A Regulatory Chaperone and Substrate Specificity Modulator


Phosphotyrosyl phosphatase activator (PTPA, also designated PPP2R4, CAS 156588-11-3) is a highly conserved, endogenous protein that serves as an essential and specific activator of protein phosphatase 2A (PP2A), a major serine/threonine phosphatase involved in regulating diverse cellular processes [1]. Unlike small-molecule PP2A activators or other regulatory subunits, PTPA functions as a dual-activity enzyme—a peptidyl prolyl isomerase (PPIase) and a composite ATPase when bound to PP2A—and acts as an ATP-dependent activation chaperone to modulate the substrate specificity of PP2A from phosphoserine/phosphothreonine toward phosphotyrosine residues [2][3]. The compound's high-resolution crystal structure reveals a previously unreported all-alpha-helical protein fold that is radically different from other PPIases, providing a unique structural basis for its mechanism of action [4].

Why PTPA (CAS 156588-11-3) Cannot Be Substituted by Generic PP2A Activators or Small-Molecule Analogs


Generic substitution of PTPA with alternative PP2A modulators fails due to fundamental differences in both mechanism and functional outcome. While small-molecule PP2A activators (SMAPs) such as DT-061 bind to the PP2A Aα scaffold subunit to generally increase phosphatase activity, PTPA uniquely binds to the PP2A A-C dimer and functions as a composite ATPase to induce a conformational change in the catalytic subunit, resulting in a dramatic and specific substrate specificity switch from phosphoserine to phosphotyrosine residues [1]. This specificity alteration is strictly dependent on ATP hydrolysis, a feature not shared by other PP2A regulatory subunits (B, B′, B″, B′″) or by SMAPs [2]. Furthermore, PTPA's essential role as an activation chaperone that stabilizes the apo-PP2A protein fold and orchestrates metal ion coordination at the PP2A active site is a non-redundant function that cannot be recapitulated by any other known PP2A-associated protein [3]. Consequently, experimental designs requiring specific interrogation of the PP2A phosphotyrosyl phosphatase axis or studies of PP2A holoenzyme biogenesis demand the use of authentic PTPA protein.

Quantitative Differentiation Evidence for Phosphotyrosyl Phosphatase Activator (PTPA, CAS 156588-11-3) Versus Analogs and In-Class Comparators


Unique Structural Fold and Peptide Binding Groove Architecture: PTPA vs. Conventional PPIases

Crystal structure determination of human PTPA at 1.9 Å resolution reveals a previously unreported all-alpha-helical protein fold consisting of three subdomains (core, lid, and linker) that is radically different from other known peptidyl prolyl isomerases (PPIases) such as cyclophilins, FKBPs, and parvulins [1]. A highly conserved interdomain groove and deep ATP-binding pocket—identified between the core and linker subdomains—constitute the composite active site responsible for PP2A binding and ATP hydrolysis, structural features absent from all other PPIase families [2]. PTPA is the only PPIase that functions as a composite ATPase with PP2A and the only one capable of inducing a substrate specificity switch in a phosphatase [3].

Structural biology Protein engineering X-ray crystallography

Substrate Specificity Switch: Phosphotyrosine Activity Enhancement vs. Phosphoserine Activity Suppression by PTPA

Biochemical analysis demonstrates that PTPA binding to the PP2A A-C dimer results in a dramatic alteration of substrate specificity. Structural and functional studies reveal that PTPA enhances the phosphotyrosine phosphatase activity of PP2A while concurrently decreasing its phosphoserine phosphatase activity [1]. This bidirectional modulation is strictly dependent on the composite ATPase activity of the PTPA-PP2A complex and requires ATP hydrolysis for the conformational change that reorients the PP2A active site [2]. In contrast, small-molecule PP2A activators (SMAPs) generally increase phosphatase activity without inducing a substrate specificity shift, and other regulatory B subunits (B, B′, B″, B′″) modulate holoenzyme localization and substrate targeting but do not alter the intrinsic phosphoserine/phosphotyrosine preference of the catalytic subunit [3].

Enzymology Phosphatase assay Substrate specificity Signal transduction

ATPase Kinetics: Slow ATP Hydrolysis Rate Characterizes PTPA-PP2A Composite ATPase Function

Kinetic analysis of the PTPA-PP2A composite ATPase reveals a remarkably slow ATP hydrolysis rate, with a catalytic turnover (Kcat) of approximately 1-2 per minute, which is several hundred times smaller than the dephosphorylation rate for phosphothreonine peptide substrates by PP2A [1]. This slow kinetics is mechanistically significant, as the ATPase activity is required for the conformational changes that enable substrate specificity modulation, but the low turnover rate ensures that ATP hydrolysis serves a regulatory rather than energy-generating function [2]. In contrast, other ATP-dependent PP2A regulatory processes (e.g., methylation/demethylation cycles) or small-molecule activators operate through fundamentally different kinetic mechanisms and do not exhibit this characteristic composite ATPase activity [3].

ATPase assay Enzyme kinetics Biochemical characterization Nucleotide hydrolysis

Haploinsufficient Tumor Suppressor: PPP2R4 (PTPA) Deletion Prevalence in Human Cancers vs. Other PP2A Subunit Alterations

Genetic analysis of human cancer specimens reveals that PPP2R4 (encoding PTPA) undergoes heterozygous deletion or missense mutations in up to 70% of cancer patients analyzed, defining PTPA as a haploinsufficient tumor suppressor gene with a high-penetrance genetic mechanism for PP2A inhibition [1]. This frequency of alteration is notable in the context of PP2A dysregulation in cancer, as sporadic mutations in PP2A scaffolding A and regulatory B subunits occur at substantially lower frequencies [2]. Functional studies demonstrate that cancer-associated PTPA mutants exhibit decreased ability to bind the PP2A-C subunit or activate PP2A and fail to reverse tumorigenic phenotypes, confirming that these are loss-of-function alleles [3]. Furthermore, PTPA+/gt haploinsufficient mice show significantly reduced lifespan compared to wild-type mice and accelerated chemical-induced skin carcinogenesis, establishing a causal relationship between PTPA dosage reduction and cancer susceptibility [4].

Cancer genetics Tumor suppressor Haploinsufficiency PP2A inhibition

Selective Reactivation of Inactive PP2A-PME-1 Complexes: PTPA vs. Mn²⁺ Stimulation

Biochemical characterization demonstrates that PTPA can reactivate an inactive population of PP2A that is associated with phosphatase methylesterase 1 (PME-1) in the presence of ATP and Mg²⁺ [1]. This PTPA-mediated reactivation is mechanistically distinct from the non-specific stimulation observed with Mn²⁺, which can activate some inactive forms of PP2A but does so through a different mechanism that does not involve PME-1 dissociation or proper holoenzyme assembly [2]. The PTPA reactivation pathway is part of the physiological PP2A biogenesis and activation cycle, whereas Mn²⁺ stimulation is an artificial in vitro phenomenon that does not recapitulate the native activation chaperone function [3]. Small-molecule PP2A activators (SMAPs) have not been demonstrated to reactivate the PP2A-PME-1 inactive pool.

Phosphatase activation PME-1 Enzyme reactivation PP2A biogenesis

High-Impact Research and Application Scenarios for PTPA (Phosphotyrosyl Phosphatase Activator, CAS 156588-11-3)


Investigation of PP2A Substrate Specificity Switching and Phosphotyrosine-Directed Signaling

When experimental objectives require interrogation of the phosphotyrosine-specific functions of PP2A or the molecular basis for PP2A's dual-specificity phosphatase activity, authentic PTPA protein is essential. As demonstrated by structural and biochemical evidence, PTPA is the only known factor that induces a bidirectional substrate specificity shift in PP2A—enhancing phosphotyrosine phosphatase activity while decreasing phosphoserine phosphatase activity in an ATP-hydrolysis-dependent manner [1][2]. Researchers can employ recombinant PTPA in in vitro phosphatase assays with defined phosphopeptide substrates to quantify the extent of specificity modulation, enabling dissection of PP2A's phosphotyrosine-specific signaling contributions independent of its canonical Ser/Thr phosphatase function. This application scenario directly leverages PTPA's unique mechanistic feature that is not replicated by SMAPs or B regulatory subunits.

Genetic Complementation Studies in PPP2R4 Haploinsufficient Cancer Models

Given that PPP2R4 (encoding PTPA) undergoes heterozygous deletion or loss-of-function mutation in up to 70% of human cancers, researchers utilizing cancer cell lines or genetically engineered mouse models with reduced PTPA expression require validated PTPA expression constructs or purified protein for complementation studies [3]. Re-expression of wild-type PTPA in PPP2R4-deficient cells enables assessment of whether PP2A tumor suppressor function can be restored, while structure-guided PTPA mutants (e.g., variants with impaired PP2A binding or ATPase activity) serve as critical controls to dissect mechanism [4]. This application is uniquely dependent on PTPA, as no other PP2A activator or regulatory subunit can functionally substitute for the essential activation chaperone role of PTPA in PP2A holoenzyme biogenesis.

Structural Biology and Drug Discovery Targeting the Unique PTPA ATP-Binding Pocket

The high-resolution crystal structure of human PTPA (1.9 Å for apo form; 2.5 Å for ATPγS-bound form) reveals a unique ATP-binding pocket located between the core and linker subdomains that has no structural homolog in other PPIases or ATP-binding proteins [5][6]. This structural uniqueness makes PTPA an attractive target for development of selective PTPA ATPase inhibitors that could serve as chemical probes or therapeutic candidates. Structural biology laboratories and drug discovery programs require purified, active PTPA protein for co-crystallization studies with novel small molecules, ATPase activity screening assays, and structure-guided medicinal chemistry efforts. The composite ATPase function of the PTPA-PP2A complex—with its characteristically slow Kcat of 1-2/min—provides a quantifiable biochemical readout for inhibitor screening [7].

In Vitro Reconstitution of PP2A Holoenzyme Assembly and Activation

The biogenesis of functional PP2A holoenzymes requires PTPA as an essential ATP-dependent activation chaperone that stabilizes the apo-PP2A protein fold and facilitates proper metal ion coordination at the catalytic subunit active site [8]. Researchers aiming to reconstitute PP2A assembly in vitro—whether for structural studies, biochemical characterization, or drug screening—must include authentic PTPA protein in the reaction mixture. Notably, PTPA's ability to reactivate the inactive PP2A-PME-1 complex in an ATP/Mg²⁺-dependent manner distinguishes it from non-specific activators like Mn²⁺ and underscores its physiological role in the PP2A activation cycle [9]. This application scenario is directly supported by the evidence that PTPA reactivation is mechanistically distinct from and functionally superior to Mn²⁺ stimulation.

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